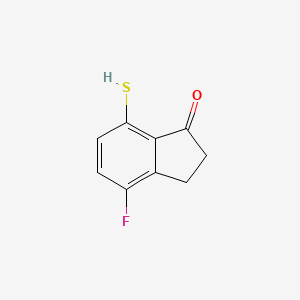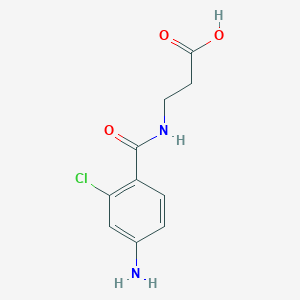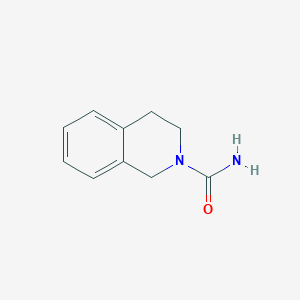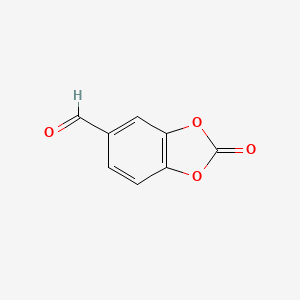
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7FOS and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a fluorine atom, a mercapto group, and an indenone structure, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the precursor molecule.
Cyclization: Formation of the indenone ring structure through cyclization reactions.
Thiol Addition: Introduction of the mercapto group via thiol addition reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product efficiently .
Chemical Reactions Analysis
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-7-mercapto-2,3-dihydro-1H-inden-1-one include:
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one: Differing by the presence of a methylsulfonyl group instead of a mercapto group.
4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one: Featuring a hydroxy group instead of a mercapto group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
4-fluoro-7-sulfanyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-6-2-4-8(12)9-5(6)1-3-7(9)11/h2,4,12H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOMZGBJVKAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)

![1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea](/img/structure/B2632694.png)
![N-(3-hydroxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2632696.png)


![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)

![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)oxirane-2-carboxamide](/img/structure/B2632703.png)


![3-(2,3-dimethoxyphenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2632709.png)
![4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide](/img/structure/B2632710.png)

